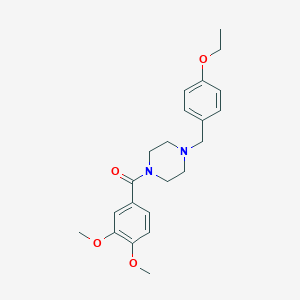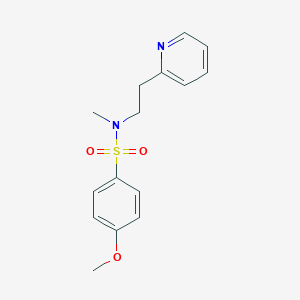
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as EMBP, is a compound that belongs to the family of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation, while inhibiting the NF-κB pathway, which is involved in inflammation and apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the expression of various genes and proteins, including Bcl-2, Bax, caspase-3, COX-2, and iNOS, which are involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, there are also some limitations to using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for the research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. Additionally, the use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further research is needed to fully understand the potential of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-phenoxyacetylpiperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to obtain the final product. The yield of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
properties
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-21-15-18(9-10-20(21)26-2)16-23-11-13-24(14-12-23)22(25)17-28-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
VONUOBOEBUYTMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
